2'-(Dodecyloxy)acetanilide
Description
2'-(Dodecyloxy)acetanilide is an acetanilide derivative featuring a dodecyloxy (C₁₂H₂₅O-) substituent at the 2' position of the aromatic ring. Specifically, it serves as a monomer in the synthesis of conjugated polymers like P3T-DDTPA (poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline)), which are designed to achieve low band gaps for optoelectronic applications . The dodecyloxy group enhances solubility in organic solvents, facilitating polymer processing.
Properties
CAS No. |
27046-09-9 |
|---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-(2-dodecoxyphenyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-14-17-23-20-16-13-12-15-19(20)21-18(2)22/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22) |
InChI Key |
GYWGKBMXOOAFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dodecyloxy)acetanilide typically involves the reaction of aniline with acetic anhydride in the presence of a dodecyloxy group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
In this reaction, aniline reacts with acetic anhydride to form acetanilide, which is then further reacted with a dodecyloxy group to yield 2’-(Dodecyloxy)acetanilide .
Industrial Production Methods
Industrial production of 2’-(Dodecyloxy)acetanilide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-(Dodecyloxy)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyloxybenzoic acid, while reduction may produce dodecyloxyaniline .
Scientific Research Applications
2’-(Dodecyloxy)acetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to inflammation and pain .
Comparison with Similar Compounds
Table 1: Key Properties of Acetanilide Derivatives
Key Findings from Comparative Analysis
Structural Influence on Solubility :
- The dodecyloxy group in this compound imparts high lipophilicity, making it suitable for organic-soluble polymer matrices . In contrast, unsubstituted acetanilide (water solubility: 5.5 g/L) is more hydrophilic .
- Chlorine (e.g., 2'-Chloroacetanilide) and trifluoromethyl (e.g., 2'-(Trifluoromethyl)acetanilide) substituents reduce aqueous solubility but enhance reactivity in electrophilic substitutions .
Thermal and Biological Activity: 2'-Chloroacetanilide has a melting point of 88–90°C, higher than acetanilide (114°C), likely due to halogen-induced intermolecular forces . N-Acetylprocainamide exhibits significant toxicity (LD₅₀: 380 mg/kg in mice), highlighting how alkylamino groups can introduce biological risks .
Applications in Industry :
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